molecular formula C13H9ClF2S B7990163 1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990163
M. Wt: 270.73 g/mol
InChI Key: OOWTUWYTYQWIAO-UHFFFAOYSA-N
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Description

1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 259132-16-6) is an organosulfur compound with the molecular formula C₁₃H₉ClF₂S . Structurally, it features a chlorinated benzene ring linked via a sulfanylmethyl (–SCH₂–) group to a 3,5-difluorophenyl moiety. The compound is commercially available at ≥95% purity, with key synonyms including (2-chlorobenzyl)(3,5-difluorophenyl)sulfane .

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWTUWYTYQWIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-methylbenzene and 3,5-difluorobenzenethiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.

    Synthetic Route: The deprotonated thiol group attacks the methyl group of 1-chloro-2-methylbenzene, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized further.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic benefits.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 1443353-39-6)
  • Molecular Formula : C₁₃H₉F₃S
  • Key Difference : Substitution of chlorine with fluorine at the benzene ring.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase polarity compared to the chloro analog. This could enhance metabolic stability in biological systems .
b) 1-Chloro-4-(((4-chlorophenyl)methyl)thio)benzene (Chlorbenside)
  • Molecular Formula : C₁₃H₁₀Cl₂S
  • Key Difference : A para-chlorophenyl group replaces the 3,5-difluorophenyl moiety.
  • Chlorbenside is explicitly used as a pesticide, suggesting possible agrochemical applications for the target compound .
c) 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)
  • Molecular Formula : C₁₂H₉ClO₂S
  • Key Difference : A sulfonyl (–SO₂–) group replaces the sulfanylmethyl (–SCH₂–) linker.
  • Impact : The sulfonyl group increases oxidation state and polarity, likely enhancing solubility in polar solvents compared to the thioether-containing target compound .

Physical and Chemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene 259132-16-6 C₁₃H₉ClF₂S 270.72 –Cl, –SCH₂–, 3,5-F₂C₆H₃ Agrochemical intermediates
1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene 1443353-39-6 C₁₃H₉F₃S 254.27 –F, –SCH₂–, 3,5-F₂C₆H₃ Not specified
Chlorbenside N/A C₁₃H₁₀Cl₂S 277.24 –Cl, –SCH₂–, 4-ClC₆H₄ Pesticide
Sulphenone N/A C₁₂H₉ClO₂S 252.71 –Cl, –SO₂–, C₆H₅ Pesticide

Key Comparative Insights

Electronic Effects: The 3,5-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize negative charges or enhance binding to biological targets compared to non-fluorinated analogs like chlorbenside . Replacing chlorine with fluorine (as in the fluoro analog) reduces molecular weight and may alter lipophilicity, affecting membrane permeability .

Synthetic Utility: The presence of fluorine in both the target compound and its fluoro analog suggests resistance to metabolic degradation, a trait valuable in bioactive molecule design .

Biological Activity

1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a unique combination of functional groups, which may contribute to its biological activity. This compound is primarily investigated for its potential applications in medicinal chemistry and as a synthetic intermediate in various chemical reactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF2SC_{13}H_9ClF_2S, with a molecular weight of approximately 270.72 g/mol. The compound includes a benzene ring substituted with a chlorine atom and a sulfanylmethyl group linked to a 3,5-difluorophenyl moiety. This structure allows for diverse chemical reactivity, which is essential for its biological applications.

The biological activity of this compound is influenced by its ability to engage in nucleophilic and electrophilic reactions. The chlorine atom can be substituted by various nucleophiles, while the sulfanylmethyl group can undergo oxidation and reduction reactions. These properties make it a candidate for further functionalization, potentially leading to derivatives with enhanced biological efficacy.

Antimicrobial Activity

Compounds containing sulfur and halogen substituents have been noted for their antimicrobial properties. For instance, derivatives of thiol compounds often show activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of the difluorophenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy.

Cytotoxicity Studies

Preliminary cytotoxicity assays on structurally related compounds suggest potential anticancer activity. For example, studies on thioether derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis. Further research on this compound could elucidate its specific effects on cancer cells.

Case Studies

  • Antibacterial Activity : A study assessing the antibacterial effects of sulfur-containing compounds found that certain thioether derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). Although not directly tested, the structural similarities suggest that this compound could potentially possess similar properties.
  • Anticancer Potential : Research into thiazole and thiadiazole derivatives has revealed their ability to inhibit tumor growth in vitro. Given the structural characteristics of this compound, it may share these anticancer properties.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Biological Activity
1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzeneStructureAntimicrobial
1-Chloro-4-(3,5-difluorophenyl)thioacetateStructureAnticancer
1-(3,5-Difluorophenyl)-2-thiomethylbenzeneStructureAnti-inflammatory

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